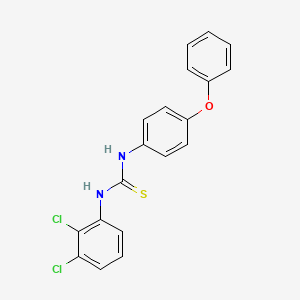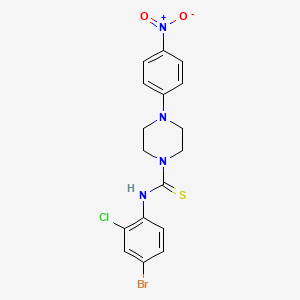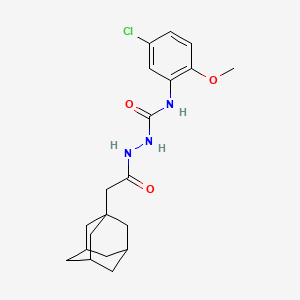![molecular formula C19H23N3O3S B4116768 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves its ability to selectively inhibit the activity of the protein kinase CK2. This inhibition leads to a range of downstream effects, including the modulation of various signaling pathways and the inhibition of cell proliferation. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been found to modulate the activity of the neurotransmitter dopamine by binding to the dopamine transporter, which regulates the uptake of dopamine into neurons. This modulation of dopamine activity may contribute to the potential therapeutic effects of 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide in neurological disorders.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has also been shown to modulate the activity of the neurotransmitter dopamine, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments include its high purity and yield, making it a valuable tool for studying various biological processes. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research. However, there are also limitations to using 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments. For example, 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide may exhibit off-target effects, which could confound experimental results. Additionally, the use of 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide may be limited by its solubility and stability, which could affect its efficacy in certain experimental conditions.
Orientations Futures
There are several potential future directions for further research on 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the protein kinase CK2, which could have potential applications in cancer therapy. Additionally, the modulation of dopamine activity by 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide could be further explored as a potential therapeutic target for neurological disorders such as Parkinson's disease. Finally, the development of new methods for synthesizing 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide could improve its availability and accessibility for scientific research.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been used as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been shown to modulate the activity of the neurotransmitter dopamine, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-9-18(10-8-15)26(24,25)22-12-4-5-16(14-22)19(23)21-13-17-6-2-3-11-20-17/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDOZOMHQZZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-chloro-5-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4116686.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4116697.png)
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4116728.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)
![2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)

![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4116804.png)